N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(2-methoxyethyl)pteridine-2,4-diamine is a pteridine derivative featuring a benzodioxole moiety at the N² position and a 2-methoxyethyl group at the N⁴ position. Pteridine derivatives are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C17H18N6O3/c1-24-7-6-20-16-14-15(19-5-4-18-14)22-17(23-16)21-9-11-2-3-12-13(8-11)26-10-25-12/h2-5,8H,6-7,9-10H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
BABWOMOEULFMAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Pteridine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is usually purified through recrystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its potential use in organic electronics and photonics.
Industrial Applications: Explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Core Structural Analog: N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(3-Chloro-4-Methylphenyl)Pteridine-2,4-Diamine (CM1001419)
- Structural Differences : Shares the pteridine core and N²-benzodioxol-5-ylmethyl group but substitutes the N⁴ position with a 3-chloro-4-methylphenyl group instead of 2-methoxyethyl.
- The aromatic ring may engage in stronger π-π interactions with target proteins, as seen in analogous thiazolidine-2,4-dione systems .
- Synthesis : Catalogued in CHEMENU (CAS 946298-54-0) but lacks reported yield or activity data .
Pyrimidine-Based Analog: N⁴-(1,3-Benzodioxol-5-ylmethyl)-6-(3-Methoxyphenyl)Pyrimidine-2,4-Diamine (FW9)
- Structural Differences : Replaces the pteridine core with a pyrimidine ring but retains the N⁴-benzodioxol-5-ylmethyl group. Adds a 3-methoxyphenyl group at the C6 position.
Key Data :
Property FW9 Target Compound (Inferred) Molecular Formula C₁₉H₁₈N₄O₃ C₁₉H₁₉N₅O₃ (estimated) Molecular Weight 350.38 g/mol ~365.39 g/mol Polar Surface Area 106 Ų Likely higher due to pteridine core Key Interactions π-π stacking (methoxyphenyl) Benzodioxole π interactions - Activity : Pyrimidine derivatives like FW9 often exhibit kinase inhibitory activity, suggesting the target pteridine analog may share similar targets but with enhanced rigidity .
Thiazolidine-2,4-Dione Derivatives
- Example: 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ().
- Comparison Points: Synthesis: Yield of 71% (ethanol recrystallization) vs. unreported yields for pteridine analogs . Substituent Effects: The 4-methoxybenzylidene group enables π-π interactions similar to benzodioxole, but the thiazolidine core lacks the planar rigidity of pteridine. Physicochemical Properties: Lower molecular weight (~350 g/mol) and higher solubility in polar solvents (e.g., ethanol) compared to pteridine derivatives .
Pyrimidine Derivative: N²-[3-(Dimethylamino)Propyl]-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-Diamine
- Key Differences: Nitro group at C5 and dimethylaminopropyl substituent at N².
- Property Comparison: Property Pyrimidine Derivative Target Compound XLogP3 2.7 (moderate lipophilicity) Estimated ~3.2 (benzodioxole) Hydrogen Bond Donors 4 3 (inferred) Rotatable Bonds 6 Likely fewer (rigid pteridine)
- Functional Impact : The nitro group may confer redox activity, unlike the methoxyethyl group in the target compound .
Research Implications
- Structure-Activity Relationships (SAR) : The N⁴-methoxyethyl group in the target compound likely balances solubility and target engagement compared to bulkier aryl groups in analogs like CM1001417.
- Synthetic Feasibility : Thiazolidine-2,4-dione derivatives demonstrate higher yields (e.g., 71% ), suggesting room for optimization in pteridine synthesis.
- Pharmacological Potential: The benzodioxole moiety’s π-π stacking capability (observed in FW9 ) may enhance binding to hydrophobic enzyme pockets.
Biological Activity
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pteridine derivatives, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pteridine core substituted with a benzodioxole moiety and a methoxyethyl group, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that pteridine derivatives exhibit significant antioxidant properties. A study demonstrated that certain pteridine compounds could scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. Specifically, derivatives similar to this compound showed efficacy in inhibiting lipid peroxidation and protecting against oxidative damage in rat models of colitis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that pteridine derivatives could inhibit lipoxygenase (LOX) activity, a key enzyme involved in the inflammatory response. The IC50 values for these compounds were found to be as low as 100 nM, indicating potent inhibitory effects . Such activity suggests potential therapeutic applications in treating inflammatory diseases.
Antidiabetic Activity
Recent studies on benzodioxol derivatives have highlighted their potential as antidiabetic agents. For instance, one study reported that related compounds significantly inhibited α-amylase activity with IC50 values ranging from 0.68 to 0.85 µM. These findings suggest that this compound may also possess similar antidiabetic properties .
Case Study 1: Rat Model of Colitis
In a controlled study involving a rat model of colitis, the administration of pteridine derivatives resulted in a 41% reduction in inflammatory markers at doses of 0.01 mmol/kg. This significant reduction highlights the compound's potential utility in managing inflammatory bowel diseases .
Case Study 2: In Vitro Cancer Cell Line Tests
The cytotoxicity of related benzodioxol derivatives was assessed across various cancer cell lines using MTS assays. Compounds demonstrated selective toxicity with IC50 values ranging from 26 to 65 µM against different cancer types while showing negligible effects on normal cell lines (IC50 > 150 µM). This selectivity underscores the potential for developing targeted cancer therapies based on these derivatives .
Summary of Biological Activities
| Activity | Mechanism | IC50 Values |
|---|---|---|
| Antioxidant | Scavenging ROS | Varies by compound |
| Anti-inflammatory | LOX inhibition | Down to 100 nM |
| Antidiabetic | α-Amylase inhibition | 0.68 - 0.85 µM |
| Cytotoxicity | Selective against cancer cell lines | 26 - 65 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
